2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
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Overview
Description
2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethenyl group, a methyl group, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoate with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents are also comparable in terms of their chemical reactivity and applications.
Uniqueness
2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(2-ethenyl-6-methylpyridin-3-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11N3O/c1-4-10-9(6-5-7(2)12-10)11-13-8(3)14-15-11/h4-6H,1H2,2-3H3 |
InChI Key |
CMFVSVMAGZYFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NO2)C)C=C |
Origin of Product |
United States |
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